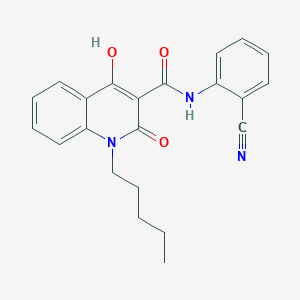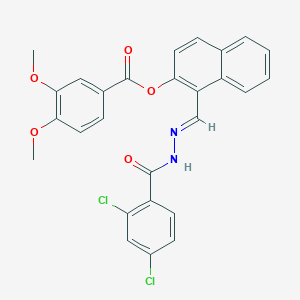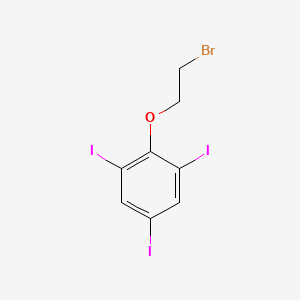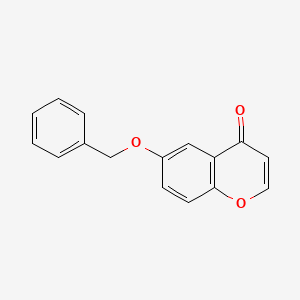
Ethyl 3-(methylsulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(methylamino)sulfonyl]benzoate is an organic compound with the molecular formula C10H13NO4S It is a benzoate ester derivative, characterized by the presence of a sulfonyl group attached to the benzene ring and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(methylamino)sulfonyl]benzoate typically involves the reaction of 3-nitrobenzoic acid with methylamine and subsequent sulfonation. The general steps are as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is then sulfonated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 3-[(methylamino)sulfonyl]benzoate.
Industrial Production Methods
Industrial production methods for ethyl 3-[(methylamino)sulfonyl]benzoate may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(methylamino)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(methylamino)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(methylamino)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group allows for easy modification, enabling the compound to be tailored for specific applications. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: Lacks the sulfonyl and amino groups, making it less reactive in certain chemical reactions.
Methyl 3-[(methylamino)sulfonyl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-[(Methylamino)sulfonyl]benzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-[(methylamino)sulfonyl]benzoate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
ethyl 3-(methylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |
Clave InChI |
XEAPQKSTLGQGMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)

![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)

![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)
